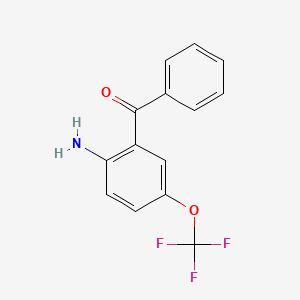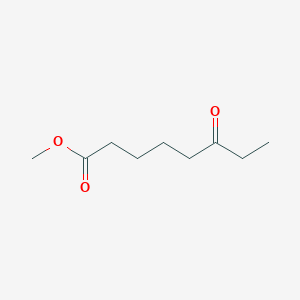
2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one is a synthetic organic compound that features a phenoxy group, an oxazolidine ring, and a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one typically involves the following steps:
Formation of the Phenoxy Group: This can be achieved by reacting a phenol derivative with an appropriate halogenated compound under basic conditions.
Construction of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with a carbonyl compound.
Coupling of the Phenoxy and Oxazolidine Units: The final step involves coupling the phenoxy group with the oxazolidine ring through a propanone linker, often using a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification Techniques: Employing methods like recrystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino alcohols or other reduced derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism by which 2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one exerts its effects can involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Hydroxyphenoxy)-1-(1,2-oxazolidin-2-yl)ethanone: Similar structure but with an ethanone backbone.
2-(4-Hydroxyphenoxy)-1-(1,2-oxazolidin-2-yl)butan-1-one: Similar structure but with a butanone backbone.
Uniqueness
2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
87757-24-2 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-(4-hydroxyphenoxy)-1-(1,2-oxazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C12H15NO4/c1-9(12(15)13-7-2-8-16-13)17-11-5-3-10(14)4-6-11/h3-6,9,14H,2,7-8H2,1H3 |
Clé InChI |
YYWRAQDSZDUDFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCCO1)OC2=CC=C(C=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(6-Methoxy-pyridin-3-yl)-4-oxo-butyl]-carbamic Acid tert-Butyl Ester](/img/structure/B8642983.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylurea](/img/structure/B8642993.png)




![5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B8643030.png)


![4-Bromo-1-[(methylsulfanyl)methyl]-2-nitrobenzene](/img/structure/B8643070.png)
